3-Phenylpyrrolo[2,1-a]isoquinoline
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Overview
Description
3-Phenylpyrrolo[2,1-a]isoquinoline is a heterocyclic compound that features a fused pyrrolo and isoquinoline ring system with a phenyl group attached at the third position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between isoquinoliniums and alkynes in the presence of potassium carbonate (K₂CO₃). This method is known for its versatility, ease of operation, and mild reaction conditions . Another method involves the reaction of isoquinoline with conjugated ketones, nitroalkenes, and nitriles under reflux or microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of microwave irradiation and mild reaction conditions can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-Phenylpyrrolo[2,1-a]isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential as an antiproliferative agent and topoisomerase inhibitor.
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolo[2,1-a]isoquinoline involves its interaction with molecular targets such as topoisomerases and P-glycoprotein. By inhibiting these targets, the compound can induce cytotoxicity in tumor cells and reverse multidrug resistance. Molecular docking studies have shown that the compound can bind to the active sites of these proteins, thereby disrupting their function .
Comparison with Similar Compounds
Erythrina Alkaloids: Compounds with a pyrrolo[2,1-a]isoquinoline core, exhibiting various pharmacological properties such as hypotensive and anticonvulsive effects.
Uniqueness: 3-Phenylpyrrolo[2,1-a]isoquinoline stands out due to its specific substitution pattern and its potent activity against multidrug-resistant tumor cells. Its ability to inhibit topoisomerases and P-glycoprotein makes it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
20958-78-5 |
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Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
3-phenylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H13N/c1-2-7-15(8-3-1)17-10-11-18-16-9-5-4-6-14(16)12-13-19(17)18/h1-13H |
InChI Key |
UZQPFYCFSVHWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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